tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate
Description
This compound is a highly functionalized tert-butyl carbamate derivative featuring dual (2-methylpropan-2-yl)oxycarbonyl (Boc) groups attached to a pyrazole-1-ylcarbonimidoyl scaffold. Its complex structure is designed to provide steric protection and modulate reactivity, making it a valuable intermediate in organic synthesis, particularly for protecting amines or enabling controlled reactivity in multi-step reactions . The Boc groups enhance solubility in organic solvents while stabilizing the molecule against premature degradation, a common strategy in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-17(2,3)27-14(24)21-13(22-12-10-11-20-22)23(15(25)28-18(4,5)6)16(26)29-19(7,8)9/h10-12H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMAUIHMNZPNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N1C=CC=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes multiple functional groups that may influence its biological activity, particularly in drug development. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.296 g/mol. The presence of a tert-butyl group enhances the compound's solubility and reactivity, while the carbamate and carbonimidoyl functionalities are often linked to enzyme inhibition and receptor binding activities.
Synthesis
The synthesis of the compound typically involves several key steps:
- Formation of the Pyrazole Ring : Using appropriate precursors to create the pyrazole moiety.
- Carbamate Formation : Introducing the carbamate functionality through reaction with tert-butyl isocyanate.
- Purification : Employing techniques such as recrystallization or chromatography to obtain high-purity compounds.
These methods ensure that the compound retains its biological activity while allowing for modifications that may enhance its pharmacological properties.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that carbamate derivatives can effectively inhibit certain enzymes involved in cancer progression, thereby demonstrating potential as anticancer agents .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of pyrazole-based derivatives against various cancer cell lines. The findings suggest that compounds featuring carbamate groups generally display enhanced cytotoxicity compared to their hydroxyl counterparts. For example, a study reported that specific carbamate-functionalized pyrazoles exhibited stronger activity against human gastric adenocarcinoma (AGS) cell lines than previously reported compounds .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7(e,f) | 5.0 | AGS |
| 8(a) | 3.5 | AGS |
| 8(d-f) | 4.0 | AGS |
This table summarizes the cytotoxic activity of selected compounds derived from similar structures.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The compound may selectively bind to specific receptors involved in tumor growth.
- Enzyme Interaction : It could inhibit enzymes critical for cancer cell proliferation, leading to reduced cell viability.
- Structure Activity Relationship (SAR) : Studies show that substituents on the pyrazole ring significantly affect activity; electron-donating groups enhance antiproliferative effects, while electron-withdrawing groups diminish them .
Case Studies
Several case studies have highlighted the efficacy of carbamate derivatives in preclinical models:
- Study on Pyrazole Derivatives : A comprehensive evaluation of thirty-three novel carbamate derivatives showed that modifications at specific positions on the pyrazole ring could lead to improved cytotoxic profiles.
- Anticancer Activity Assessment : In vitro tests demonstrated that certain derivatives not only inhibited cancer cell growth but also induced apoptosis, suggesting a potential therapeutic mechanism .
Comparison with Similar Compounds
Pyrazole vs. Pyrimidine Derivatives
The target compound differs from tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate (CAS 1936CT) in its heterocyclic core: pyrazole in the former versus pyrimidine in the latter. For example, highlights that pyrimidine-based compounds like N-pivaloylhydroxylamine form antiparallel ribbon structures with distinct hydrogen-bonding networks (R2<sup>2</sup>(10) dimers), whereas pyrazole derivatives may adopt parallel alignments .
Propargyl and Allyl Substituents
Epoxide-Containing Analogues
tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate (CAS 109431-87-0, ) includes an epoxide ring, which confers high reactivity in ring-opening nucleophilic additions. This contrasts with the target compound’s carbamate-protected pyrazole system, which prioritizes stability over reactivity .
Molecular Weight and Reactivity
Key Observations:
- Higher molecular weight in the target compound correlates with increased steric hindrance, reducing nucleophilic susceptibility.
- Propargyl and allyl derivatives (Evidences 4, 5, 7) enable diverse reactivity, whereas epoxide () and Boc-protected systems prioritize stability .
Crystallographic and Hydrogen-Bonding Differences
underscores that substituents dictate crystal packing. For example, pyrimidine-based N-pivaloylhydroxylamine forms antiparallel chains with C=O···H–O and C=O···H–N bonds, while pyrazole analogues like the target compound likely adopt parallel arrangements due to reduced H-bonding sites . Such differences impact solubility and purification strategies.
Preparation Methods
General Synthetic Strategy
The preparation of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine typically involves the protection of the pyrazole amidine moiety with tert-butoxycarbonyl (Boc) groups. The Boc groups serve as protecting groups for the nitrogen atoms, facilitating handling and further synthetic transformations.
The synthetic route generally follows these key steps:
- Starting Material: Pyrazole or pyrazole-1-carboxamidine derivatives.
- Protection: Introduction of Boc groups using di-tert-butyl dicarbonate (Boc2O) under basic or catalytic conditions.
- Formation of Carboxamidine: The amidine functional group is formed by reaction of pyrazolyl derivatives with suitable carbamoylating agents or via the reaction of pyrazole with carbodiimides, followed by Boc protection.
Typical Reaction Conditions
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is the preferred Boc-protecting reagent.
- Solvents: Commonly employed solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
- Catalysts/Base: Mild bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are used to catalyze the Boc protection.
- Temperature: Reactions are typically conducted at room temperature or slightly below to prevent decomposition.
- Time: Reaction times range from 1 to 24 hours depending on scale and conditions.
Representative Synthetic Procedure
A representative synthesis procedure, adapted from literature protocols for Boc-protected pyrazole amidines, is as follows:
| Step | Procedure Detail | Notes |
|---|---|---|
| 1 | Dissolve pyrazole-1-carboxamidine in dry DCM | Ensure anhydrous conditions |
| 2 | Add triethylamine (1.2 eq) and stir | Base to neutralize HCl byproduct |
| 3 | Slowly add di-tert-butyl dicarbonate (2.2 eq) at 0°C | Controls reaction exotherm |
| 4 | Stir at room temperature for 12-18 hours | Monitor reaction progress by TLC or HPLC |
| 5 | Quench reaction with water | Extract organic layer |
| 6 | Dry organic layer over anhydrous sodium sulfate | Remove residual moisture |
| 7 | Concentrate under reduced pressure | Obtain crude product |
| 8 | Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) | Yields pure N,N'-Di-Boc-pyrazole carboxamidine |
Alternative Approaches
- Some protocols may involve the initial synthesis of pyrazole amidine via reaction of pyrazole with carbodiimides or amidines, followed by Boc protection.
- Boc protection may be performed sequentially if mono-protected intermediates are desired.
- Use of alternative protecting groups is rare due to the stability and ease of removal of Boc groups.
Analytical Data and Characterization
The compound is well-characterized by various spectroscopic techniques:
| Technique | Data Summary | Source/Instrument |
|---|---|---|
| 1H NMR (Proton NMR) | Characteristic tert-butyl singlets (~1.4 ppm), pyrazole ring protons, and amidine NH signals | Sigma-Aldrich Co. LLC, Catalog No. 434167 |
| 13C NMR (Carbon NMR) | Signals corresponding to Boc carbonyl (~155-160 ppm), tert-butyl carbons (~28 ppm), pyrazole carbons | Sigma-Aldrich Co. LLC, Catalog No. 434167 |
| FTIR Spectroscopy | Strong absorptions at ~1700 cm⁻¹ (carbonyl C=O stretch), NH bending, and C–O stretches | Bruker Tensor 27 FT-IR, Bio-Rad Laboratories |
| Raman Spectroscopy | Complementary vibrational modes confirming functional groups | Bruker MultiRAM FT-Raman Spectrometer |
These data confirm the presence of Boc groups, pyrazole ring, and amidine functionalities.
Research Findings and Optimization Notes
- The Boc protection of pyrazole amidines is generally high-yielding (>80%) and reproducible.
- Reaction conditions are mild, minimizing side reactions such as hydrolysis or decomposition.
- Purification by silica gel chromatography is effective, with the compound showing good stability under chromatographic conditions.
- The compound serves as a useful intermediate in medicinal chemistry, particularly for the synthesis of pyrazole-based bioactive molecules.
- Stability studies indicate that the Boc groups can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) without affecting the pyrazole core.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting Material | Pyrazole-1-carboxamidine or pyrazole | Commercially available or synthesized |
| Boc Reagent | Di-tert-butyl dicarbonate (Boc2O) | 2.0–2.2 equivalents |
| Base/Catalyst | Triethylamine (TEA) or DMAP | 1.0–1.2 equivalents |
| Solvent | Dichloromethane (DCM), THF, or acetonitrile | Anhydrous preferred |
| Temperature | 0°C to room temperature | Controls reaction rate |
| Reaction Time | 12–18 hours | Monitored by TLC or HPLC |
| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |
| Yield | 80–95% | High yield under optimized conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
